molecular formula C12H13N3O2 B12071574 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- CAS No. 1095592-85-0

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-

Cat. No.: B12071574
CAS No.: 1095592-85-0
M. Wt: 231.25 g/mol
InChI Key: QAJCEMUKVHKUST-UHFFFAOYSA-N
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Description

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- is a compound belonging to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a cyclobutylmethyl group attached to the benzotriazole ring, which imparts unique properties to the molecule.

Preparation Methods

The synthesis of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with 1H-Benzotriazole and cyclobutylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The cyclobutylmethyl chloride is added dropwise to a solution of 1H-Benzotriazole in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)-.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major products formed from these reactions include oxidized benzotriazole derivatives, reduced benzotriazole derivatives, and substituted benzotriazole compounds.

Scientific Research Applications

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- involves its interaction with molecular targets and pathways. The benzotriazole ring can act as an electron donor or acceptor, influencing various biochemical processes. The cyclobutylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.

Comparison with Similar Compounds

1H-Benzotriazole-5-carboxylic acid, 1-(cyclobutylmethyl)- can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole-5-carboxylic acid: Lacks the cyclobutylmethyl group, resulting in different physicochemical properties.

    1H-Benzotriazole-1-carboxylic acid: The carboxyl group is attached to a different position on the benzotriazole ring, leading to variations in reactivity and applications.

    1H-Benzotriazole-4-carboxylic acid: Another positional isomer with distinct properties and uses.

Properties

CAS No.

1095592-85-0

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-(cyclobutylmethyl)benzotriazole-5-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c16-12(17)9-4-5-11-10(6-9)13-14-15(11)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,16,17)

InChI Key

QAJCEMUKVHKUST-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C3=C(C=C(C=C3)C(=O)O)N=N2

Origin of Product

United States

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